molecular formula C10H10N2 B127557 7-Cyano-1,2,3,4-tetrahydroisoquinoline CAS No. 149355-52-2

7-Cyano-1,2,3,4-tetrahydroisoquinoline

Cat. No. B127557
M. Wt: 158.2 g/mol
InChI Key: LJFNUFCUPDECPC-UHFFFAOYSA-N
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Patent
US08357717B2

Procedure details

Hydrochloric acid (30.6 ml; 2 equiv.) was added at 0° C. to a solution of 1,2,3,4,-tetrahydroisoquinoline-7-amine (15.3 g; 1 equiv.) in 40 ml of water, and the reaction mixture was stirred for 10 minutes at −5° C. Sodium nitrate solution (7.13 g of sodium nitrate in 35 ml of water) was added dropwise at 0° C. in the course of 30 minutes, and the resulting reaction mixture was stirred for 30 minutes at 0° C. Finally, urea (1.86 g; 0.3 equiv.) was added. A mixture of sodium hydroxide solution (10.3 g of NaOH in 70 ml of H2O), potassium cyanide solution (33.5 g (5 equiv.) of KCN in 50 ml of H2O) and 76.5 ml of benzene was cooled to 0° C.; a nickel sulfate solution (32.6 g (1.2 equiv.) of NiSO4*6H2O in 50 ml of H2O) was added slowly, and stirring was carried out for 30 min. at 0° C. The diazonium solution was slowly added dropwise at 0° C., and the resulting reaction mixture was stirred first for 2 h at room temperature and then for 1 h at 50° C. When the conversion was complete, the mixture was cooled to 0° C., adjusted to a pH value of 8-9 with sodium hydroxide solution and filtered over Celite, and the filter cake was then washed with dichloromethane. The aqueous solution was extracted 3 times with dichloromethane. The combined organic phases were dried over sodium sulfate and concentrated under reduced pressure. The crude product was purified by column chromatography (silica gel, 10% methanol/chloroform). 1,2,3,4-Tetrahydroisoquinoline-7-carbonitrile (4 g; 24.5%) was obtained in the form of a solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
NiSO4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
catalyst
Reaction Step Two
Quantity
30.6 mL
Type
reactant
Reaction Step Three
Quantity
15.3 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
35 mL
Type
reactant
Reaction Step Four
Name
Quantity
1.86 g
Type
reactant
Reaction Step Five
Quantity
70 mL
Type
reactant
Reaction Step Six
Quantity
50 mL
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
76.5 mL
Type
solvent
Reaction Step Six
[Compound]
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9](N)[CH:10]=2)[CH2:5][CH2:4][NH:3]1.[N+]([O-])([O-])=O.[Na+].[NH2:18][C:19](N)=O.[OH-].[Na+].[C-]#N.[K+]>O.S([O-])([O-])(=O)=O.[Ni+2].C1C=CC=CC=1>[CH2:2]1[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([C:19]#[N:18])[CH:10]=2)[CH2:5][CH2:4][NH:3]1 |f:2.3,5.6,7.8,10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
NiSO4
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
50 mL
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Ni+2]
Step Three
Name
Quantity
30.6 mL
Type
reactant
Smiles
Cl
Name
Quantity
15.3 g
Type
reactant
Smiles
C1NCCC2=CC=C(C=C12)N
Name
Quantity
40 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
35 mL
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Na+]
Step Five
Name
Quantity
1.86 g
Type
reactant
Smiles
NC(=O)N
Step Six
Name
Quantity
70 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
76.5 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Seven
Name
diazonium
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 10 minutes at −5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
STIRRING
Type
STIRRING
Details
was stirred for 30 minutes at 0° C
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to 0° C.
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was carried out for 30 min. at 0° C
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture
STIRRING
Type
STIRRING
Details
was stirred first for 2 h at room temperature
Duration
2 h
WAIT
Type
WAIT
Details
for 1 h at 50° C
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
filtered over Celite
WASH
Type
WASH
Details
the filter cake was then washed with dichloromethane
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted 3 times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography (silica gel, 10% methanol/chloroform)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1NCCC2=CC=C(C=C12)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 24.5%
YIELD: CALCULATEDPERCENTYIELD 81.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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